molecular formula C8H9ClF3NO B3076248 4-Methoxy-3-(trifluoromethyl)aniline hydrochloride CAS No. 104044-32-8

4-Methoxy-3-(trifluoromethyl)aniline hydrochloride

Cat. No.: B3076248
CAS No.: 104044-32-8
M. Wt: 227.61 g/mol
InChI Key: OGRLIJUUCIGFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-(trifluoromethyl)aniline hydrochloride is a derivative of anisidine, featuring a trifluoromethyl group at the 3-position and a methoxy group at the 4-position on the benzene ring. This compound is commonly used as a building block in organic synthesis and serves as a precursor for various bicyclic heterocycles .

Biochemical Analysis

Biochemical Properties

4-Methoxy-3-(trifluoromethyl)aniline hydrochloride is a fluorinated anisidine building block that serves as a synthetic substrate in organic synthesis and a precursor for bicyclic heterocycles

Cellular Effects

Its derivatives have been shown to have strong antitumor and antiviral activities , suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to participate in amine/aniline-related reactions , which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-methoxyaniline with trifluoromethylating agents under controlled conditions

Industrial Production Methods

In industrial settings, the production of 4-Methoxy-3-(trifluoromethyl)aniline hydrochloride may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as quinolines, benzotriazoles, and benzimidazoles .

Scientific Research Applications

4-Methoxy-3-(trifluoromethyl)aniline hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(trifluoromethyl)aniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and trifluoromethyl groups allows for versatile applications in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

4-methoxy-3-(trifluoromethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c1-13-7-3-2-5(12)4-6(7)8(9,10)11;/h2-4H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRLIJUUCIGFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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